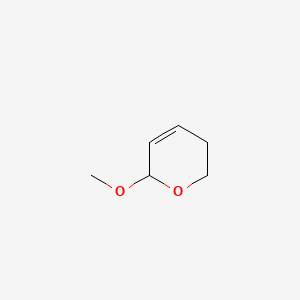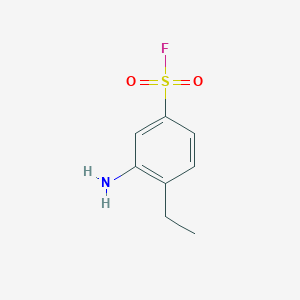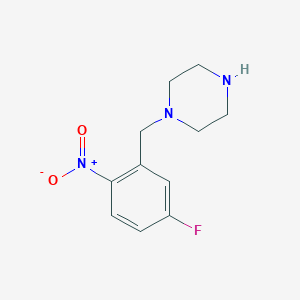![molecular formula C5H10ClN3OS B13522517 [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)
[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride is a synthetic compound with the molecular formula C5H9N3OS·HCl It is known for its unique structure, which includes a thiomorpholine ring and a formonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Formonitrile Group: The formonitrile group is introduced via a nucleophilic substitution reaction, where a cyanamide derivative reacts with the thiomorpholine intermediate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Thiomorpholine: A simpler analog without the formonitrile group.
Cyanamide Derivatives: Compounds with similar nitrile functionality.
Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine.
Uniqueness
[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride is unique due to its combined thiomorpholine and formonitrile structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C5H10ClN3OS |
|---|---|
分子量 |
195.67 g/mol |
IUPAC名 |
(1-oxo-1,4-thiazinan-1-ylidene)cyanamide;hydrochloride |
InChI |
InChI=1S/C5H9N3OS.ClH/c6-5-8-10(9)3-1-7-2-4-10;/h7H,1-4H2;1H |
InChIキー |
BSYRJXHFIUQUKA-UHFFFAOYSA-N |
正規SMILES |
C1CS(=NC#N)(=O)CCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


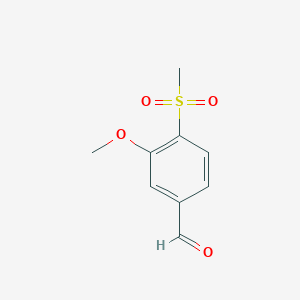

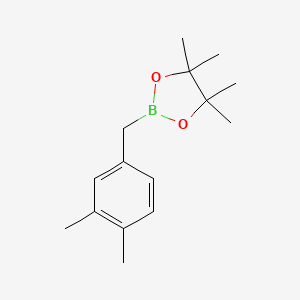

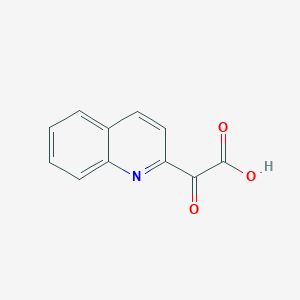
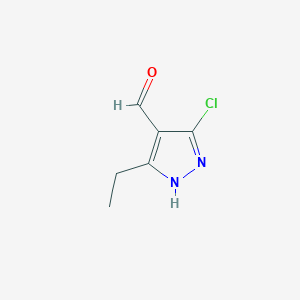
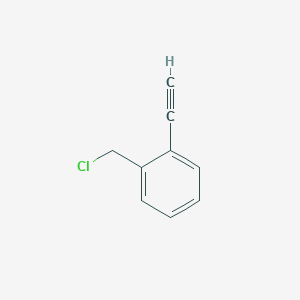
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
